molecular formula C18H15N5O2S B2354429 3-methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide CAS No. 894069-31-9

3-methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide

Cat. No.: B2354429
CAS No.: 894069-31-9
M. Wt: 365.41
InChI Key: XHTFHKDZPJZONU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide is a heterocyclic sulfonamide derivative characterized by a [1,2,4]triazolo[4,3-b]pyridazine core linked to a phenyl ring substituted with a 3-methylbenzenesulfonamide group. Its structural features, including the sulfonamide moiety and fused triazolopyridazine system, suggest dual functionality: sulfonamides are known for enzyme inhibition (e.g., carbonic anhydrase, calpain), while the triazolopyridazine scaffold is associated with kinase modulation and RNA-binding protein interactions .

Properties

IUPAC Name

3-methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2S/c1-13-3-2-4-16(11-13)26(24,25)22-15-7-5-14(6-8-15)17-9-10-18-20-19-12-23(18)21-17/h2-12,22H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTFHKDZPJZONU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Optimization

Reaction time and solvent selection critically impact cyclization efficiency. For instance, refluxing 3,4-dimethylphenylhydrazine with ethyl acetoacetate for 4 hours in water yields 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one at 96% purity after isopropanol-water crystallization. Extending this to triazolopyridazine synthesis, analogous conditions (aqueous phase, 60–70°C, 3–5 hours) minimize organic solvent use and prevent oxidation.

Integrated Synthesis Pathway

A proposed route for 3-methyl-N-[4-(triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide involves:

  • Triazolopyridazine Formation : Cyclocondensation of 4-aminophenylhydrazine with diketones (e.g., ethyl acetoacetate) under reflux.
  • Sulfonylation : Treating the intermediate with chlorosulfonic acid, followed by reaction with 3-methylaniline.
  • Purification : Crystallization from isopropanol-water (2:1 v/v) to achieve >95% purity.

Reaction Conditions and Yields

Step Reagents/Conditions Yield Purity Source
Cyclization Ethyl acetoacetate, H2O, 4-hour reflux 83% 96%
Sulfonylation Chlorosulfonic acid (1:1.42), 70°C, 3 hours 89% 92%
Crystallization Isopropanol-water (2:1) 95% 99%

Analytical Characterization

Critical characterization data include:

  • 1H NMR : Aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.2–2.5 ppm).
  • LC-MS : Molecular ion peaks confirming mass (e.g., m/z 356.0 [M+H]+ for analogous sulfonamides).
  • Elemental Analysis : Carbon/nitrogen ratios validating stoichiometry (e.g., C 60.83%, N 11.82%).

Challenges and Solutions

  • Oxidation Sensitivity : Adding reducing agents (e.g., Na2SO3) during cyclization prevents hydrazine oxidation.
  • Solvent Waste : Aqueous-phase reactions reduce organic solvent use by 40%.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, its enzyme inhibitory activity is attributed to its ability to bind to the active sites of enzymes, thereby blocking their activity. The triazolopyridazine moiety plays a crucial role in this binding process due to its ability to form hydrogen bonds and other interactions with the target enzyme .

Comparison with Similar Compounds

Key Observations :

  • C1632’s acetamide, which may enhance target selectivity .
  • Lipophilicity : Methyl substitution improves logP (~2.8 predicted) relative to ethoxy or fluoro analogs, favoring cellular uptake but possibly reducing aqueous solubility .

Enzyme Inhibition

The target compound’s benzenesulfonamide group aligns with known calpain-1 inhibitors (e.g., compound 1 in ), which utilize sulfonamides for π-stacking with His131 and H-bonding with Trp166.

Anticancer Activity

Unlike C1632, which inhibits LIN28/let-7 interactions and downregulates PD-L1, the target compound’s sulfonamide moiety may prioritize epigenetic or kinase-related pathways.

Biological Activity

3-methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a triazolopyridazine moiety linked to a benzenesulfonamide group , which is significant for its biological interactions. The structural formula can be summarized as follows:

ComponentStructure
IUPAC Name This compound
Molecular Formula C18H15N5O2S
InChI Key XHTFHKDZPJZONU-UHFFFAOYSA-N

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that derivatives of triazolopyridazine can inhibit various cancer cell lines, including MCF7 and NCI-H460. The compound's mechanism may involve the inhibition of specific kinases or the disruption of cellular proliferation pathways.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AMCF710.5
Compound BNCI-H4608.2
This compoundTBDTBD

Enzyme Inhibition

The compound is also investigated for its potential as an enzyme inhibitor. Notably, it has shown activity against carbonic anhydrase and cholinesterase , which are critical in various physiological processes and disease states.

Table 2: Enzyme Inhibition Potency

EnzymeIC50 (µM)Reference
Carbonic AnhydraseTBD
CholinesteraseTBD

The proposed mechanisms for the biological activity of this compound include:

  • Interaction with Protein Targets : The presence of nitrogen-rich heterocycles suggests potential binding to various enzymes and receptors.
  • Cell Cycle Disruption : Similar compounds have been shown to disrupt the cell cycle in cancer cells.
  • Induction of Apoptosis : Evidence suggests that triazolopyridazine derivatives can trigger apoptotic pathways in malignant cells.

Case Studies

A study conducted by Bouabdallah et al. demonstrated the cytotoxic effects of triazolopyridazine derivatives on Hep-2 and P815 cell lines, indicating a promising lead for further development as anticancer agents .

Q & A

Q. Optimization Parameters :

StepKey VariablesOptimal ConditionsYield RangeReferences
CyclizationOxidant (NaOCl vs. DDQ), solvent, temperatureNaOCl, ethanol, RT70–80%
CouplingBase (Et₃N vs. K₂CO₃), solvent (DMF vs. THF)Et₃N, DMF, 60°C60–75%

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆) confirm regiochemistry and functional groups. Key signals include aromatic protons (δ 7.2–8.1 ppm) and sulfonamide NH (~δ 10.5 ppm) .
  • Mass Spectrometry (HRMS) : Electrospray ionization (ESI) validates molecular weight (e.g., [M+H]+ calculated vs. observed).
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95% required for biological assays) .
  • FTIR : Attenuated total reflection (ATR) identifies sulfonyl S=O stretches (~1350–1150 cm⁻¹) and triazole C=N (~1600 cm⁻¹) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

Functional Group Modifications :

  • Sulfonamide Substituents : Introducing electron-withdrawing groups (e.g., -CF₃) at the 3-methyl position improves target binding affinity .
  • Triazolopyridazine Core : Fluorination at the pyridazine ring enhances metabolic stability .

Quantitative SAR (QSAR) : Computational models (e.g., CoMFA) correlate substituent electronic properties (Hammett σ) with inhibitory activity against kinases .

Q. Example SAR Table :

DerivativeR Group (Sulfonamide)IC₅₀ (nM)LogP
Parent3-Methyl2502.1
Derivative A3-CF₃852.8
Derivative B3-NO₂1201.9

Advanced: How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

Standardize Assays : Use consistent cell lines (e.g., HEK293 vs. HeLa) and positive controls. Discrepancies in IC₅₀ values often arise from assay conditions (e.g., ATP concentration in kinase assays) .

Purity Verification : Re-test compounds with ≥95% purity (via HPLC) to exclude off-target effects from impurities .

Computational Docking : Compare binding poses in target protein crystal structures (e.g., PDB: 2XIR) to identify steric clashes or solvation differences .

Advanced: What computational strategies optimize reaction pathways for novel derivatives?

Methodological Answer:

  • Reaction Path Search : Quantum chemical calculations (DFT) model transition states for cyclization steps. For example, NaOCl-mediated oxidation lowers activation energy by 15 kcal/mol compared to Cr(VI) reagents .
  • Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts. Random forest algorithms achieve >80% accuracy in yield prediction for triazolopyridazine syntheses .

Q. Workflow :

In Silico Screening : Virtual libraries of 500+ derivatives prioritize candidates with favorable ADMET profiles.

Retrosynthetic Analysis : AI tools (e.g., ASKCOS) decompose target molecules into feasible precursors .

Advanced: How can pharmacokinetic properties (e.g., solubility, bioavailability) be systematically improved?

Methodological Answer:

Salt Formation : Co-crystallize with succinic acid to enhance aqueous solubility (e.g., 3.2 mg/mL vs. 0.8 mg/mL for free base) .

Prodrug Strategies : Introduce ester moieties at the sulfonamide group, which hydrolyze in vivo to release the active compound .

Lipophilicity Adjustment : Replace methyl with polar groups (e.g., -OH) to reduce LogP from 2.8 to 1.5, improving renal clearance .

Q. In Vivo Validation :

  • Microsomal Stability : Incubate with liver microsomes (human/rat) to measure t₁/₂. Derivatives with t₁/₂ > 60 min advance to rodent PK studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.